molecular formula C14H16FN3O2S2 B5851189 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B5851189
M. Wt: 341.4 g/mol
InChI Key: NRMLKQSKIUWFMJ-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions using cyclohexyl halides.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the thiadiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENESULFONAMIDE
  • N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-FURANCARBOXAMIDE
  • N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-5-METHYL-2-FURAMIDE

Uniqueness

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene sulfonamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMLKQSKIUWFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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